5-Nitrofuran-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitrofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQKABFOXHZRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516955 | |
| Record name | 5-Nitrofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72918-24-2 | |
| Record name | 5-Nitro-3-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Nitrofuran 3 Carbaldehyde and Its Advanced Derivatives
Primary Synthetic Routes to 5-Nitrofuran-3-carbaldehyde
The introduction of a nitro group onto a furan (B31954) ring, particularly in the presence of an aldehyde, requires carefully controlled conditions to achieve the desired regioselectivity and avoid degradation of the sensitive furan nucleus.
Direct Nitration of Furan and Substituted Furan Derivatives
Direct nitration of furan and its derivatives is a common yet challenging method for the synthesis of nitrofurans. The furan ring is highly susceptible to degradation under the harsh acidic conditions typically employed in aromatic nitration. researchgate.net Therefore, milder nitrating agents and controlled reaction conditions are imperative.
One of the most widely used methods for the nitration of furan carbaldehydes is the acetyl nitrate (B79036) methodology. smolecule.com This approach involves the in situ generation of acetyl nitrate from acetic anhydride (B1165640) and nitric acid, which provides a less aggressive nitrating medium compared to traditional mixed acid (sulfuric and nitric acid) nitration. smolecule.com The reaction is believed to proceed through the formation of a nitroacetate (B1208598) intermediate, which then undergoes elimination to yield the nitrofuran product. smolecule.com For instance, the nitration of furfural (B47365) (furan-2-carbaldehyde) using nitric acid in acetic anhydride is a known industrial process to produce 5-nitro-2-furaldehyde (B57684) diacetate, which is a precursor for various pharmaceutical compounds. google.com
While direct nitration can be effective, it often leads to a mixture of products and requires careful optimization to maximize the yield of the desired isomer. The position of the nitro group is directed by the existing substituents on the furan ring.
Targeted Chemical Transformations for the 3-Position Carbaldehyde Moiety
Given the challenges of direct nitration, alternative strategies often involve the synthesis of a furan ring already bearing the desired substituents or the transformation of other functional groups into the 3-carbaldehyde moiety.
One such approach involves starting with a precursor like 5-nitrofuran-2-carboxylic acid. evitachem.com This starting material can be activated, for example, with carbonyldiimidazole in a solvent like 1,4-dioxane. evitachem.com This activation facilitates the subsequent reduction of the carboxylic acid derivative to the aldehyde. This method offers better control over the position of the functional groups.
Functionalization and Derivatization Strategies
The aldehyde and nitro groups of this compound are key functional handles that allow for a wide range of chemical modifications, leading to the synthesis of diverse molecular scaffolds.
Reductive Amination for Nitrogen-Containing Analogs
Reductive amination is a powerful and versatile reaction in organic chemistry for the synthesis of amines from aldehydes or ketones. pearson.comlibretexts.org This two-step process involves the initial reaction of the carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. pearson.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org
In the context of this compound, reductive amination provides a direct route to a variety of N-substituted aminomethylnitrofurans. The reaction can be performed with a wide range of primary and secondary amines, allowing for the introduction of diverse functionalities. This method is highly chemoselective, often tolerating other reducible functional groups present in the molecule. organic-chemistry.org A one-pot reductive amination of nitro compounds with aldehydes has also been developed using various catalytic systems. researchgate.net
Condensation Reactions for Diverse Scaffolds
The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles to form a wide array of derivatives. These reactions are fundamental in building more complex molecular architectures.
For instance, condensation with active methylene (B1212753) compounds, such as acetophenone (B1666503) derivatives, can be achieved under acidic or basic conditions. orientjchem.org The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a classic example. orientjchem.org Similarly, acid-catalyzed condensation reactions, for example with acetophenone in the presence of sulfuric acid and acetic acid, can yield chalcone-like structures, specifically (E)-3-(5-nitrofuran-2-yl)-1-phenylprop-2-en-1-one. orientjchem.org These α,β-unsaturated ketones are valuable intermediates for further synthetic transformations.
Condensation of this compound with amines or amine derivatives leads to the formation of imines (Schiff bases). evitachem.comekb.eg These imines can be stable compounds themselves or can serve as intermediates for further reactions.
Synthesis of Hydrazone and Acyl Hydrazone Derivatives
Hydrazones are a significant class of compounds in medicinal chemistry, known for a broad spectrum of biological activities. researchgate.net They are synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. mdpi.com
The reaction of this compound with hydrazide derivatives in a suitable solvent like ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone derivatives. mdpi.compsecommunity.org A wide variety of hydrazides can be employed, leading to a diverse library of this compound hydrazones. psecommunity.orgresearchgate.net For example, reacting a hydrazide with aromatic or heterocyclic aldehydes is a common method to produce hydrazide-hydrazone derivatives. psecommunity.orgresearchgate.net
These hydrazones possess the characteristic -C=N-NH- linkage and their synthesis is a straightforward and efficient way to introduce new functionalities and explore the structure-activity relationships of nitrofuran compounds. researchgate.netbibliotekanauki.pl
Data Tables
Table 1: Examples of Reagents for Synthetic Transformations of this compound
| Transformation | Reagent(s) | Product Type |
| Nitration | Acetyl nitrate (from Acetic Anhydride and Nitric Acid) | Nitrofurans |
| Aldehyde Synthesis | Carbonyldiimidazole, followed by reduction | Aldehydes from Carboxylic Acids |
| Reductive Amination | Primary/Secondary Amine, NaBH3CN or NaBH(OAc)3 | N-substituted Aminomethylnitrofurans |
| Condensation | Acetophenone, Acid or Base catalyst | Chalcone-like compounds |
| Hydrazone Formation | Hydrazine or Hydrazide derivatives | Hydrazones/Acyl Hydrazones |
Chalcone (B49325) Formation via Aldol (B89426) Condensation with Ketones
The synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, from this compound is predominantly achieved through the Claisen-Schmidt condensation. ekb.egjapsonline.com This reaction involves an aldol condensation between this compound and a suitable aryl or alkyl ketone in the presence of a base or an acid catalyst. japsonline.comorientjchem.org The α,β-unsaturated carbonyl system of the resulting chalcone is a key structural feature, forming a conjugated bridge between the nitrofuran ring and another substituent group. ekb.eg
The reaction conditions can be tailored to optimize yields and purity. Basic conditions, often employing aqueous or alcoholic solutions of sodium hydroxide (B78521) or potassium hydroxide, are commonly used, with reactions proceeding at temperatures ranging from room temperature to 50°C. nih.govjetir.org Alternatively, acid-catalyzed condensation, for instance using a mixture of sulfuric acid in acetic acid, can also effectively promote the reaction, typically under reflux conditions. orientjchem.org Solvent-free approaches have also been developed, where reactants are ground together with a solid catalyst like sodium hydroxide, representing a greener and more efficient synthetic route. jetir.orgrsc.org The choice of ketone is broad, allowing for the introduction of various substituted acetophenones or other methyl ketones to generate a library of chalcone derivatives. orientjchem.orgnih.gov
Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst/Solvent | Product | Yield (%) |
| This compound | Acetophenone | NaOH / Ethanol | (E)-1-phenyl-3-(5-nitrofuran-3-yl)prop-2-en-1-one | ~58-72% |
| This compound | 4-Nitroacetophenone | H₂SO₄ / Acetic Acid | (E)-1-(4-nitrophenyl)-3-(5-nitrofuran-3-yl)prop-2-en-1-one | ~20-73% orientjchem.org |
| This compound | 4-Chloroacetophenone | NaOH (solid) | (E)-1-(4-chlorophenyl)-3-(5-nitrofuran-3-yl)prop-2-en-1-one | ~65-72% jetir.org |
| This compound | 2-Acetylpyridine | NaOH / Ethanol | (E)-1-(pyridin-2-yl)-3-(5-nitrofuran-3-yl)prop-2-en-1-one | Not Specified researchgate.net |
Click Chemistry Approaches for Triazole Conjugates
"Click chemistry" provides a powerful and highly efficient strategy for synthesizing complex molecules, and its principles are well-suited for the derivatization of this compound. dovepress.com The most prominent example of a click reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgjapsonline.comorganic-chemistry.org This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. dovepress.com
To create triazole conjugates of this compound, the aldehyde itself must first be converted into a derivative bearing either a terminal alkyne or an azide function.
Alkyne Functionalization : The aldehyde can be reduced to the corresponding alcohol, which is then reacted with a propargyl halide (e.g., propargyl bromide) to introduce the terminal alkyne group, creating a 5-nitrofuran-3-yl)methoxy)prop-1-yne intermediate.
Azide Functionalization : Similarly, the alcohol intermediate can be converted to a halide or sulfonate ester, which is subsequently displaced by an azide source like sodium azide to yield a 3-(azidomethyl)-5-nitrofuran.
Once the functionalized nitrofuran derivative is prepared, it can be "clicked" with a complementary reaction partner (an azide or an alkyne, respectively) in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov This modular approach allows for the linkage of the nitrofuran core to a vast array of other molecular fragments, including other heterocyclic systems, phenyl groups, or complex biomolecules. researchgate.netbohrium.com
Table 2: General Scheme for Triazole Conjugate Synthesis via Click Chemistry
| Nitrofuran Intermediate | Click Partner | Catalyst System | Conjugate Structure |
| 3-(Propargyl)-5-nitrofuran derivative | Substituted Azide (R-N₃) | CuSO₄·5H₂O, Sodium Ascorbate | 1-(Substituted)-4-((5-nitrofuran-3-yl)methyl)-1H-1,2,3-triazole |
| 3-(Azidomethyl)-5-nitrofuran | Terminal Alkyne (R-C≡CH) | CuSO₄·5H₂O, Sodium Ascorbate | 4-(Substituted)-1-((5-nitrofuran-3-yl)methyl)-1H-1,2,3-triazole |
Organometallic Complexation and Hybrid Molecule Synthesis
The synthesis of organometallic complexes and hybrid molecules represents an advanced strategy for modifying the properties of the 5-nitrofuran scaffold. This approach typically involves the initial conversion of this compound into a suitable ligand, which then coordinates to a metal center. A common method is the formation of a Schiff base ligand through the condensation of the aldehyde with a primary amine. umt.edu.pk The resulting imine (-C=N-) group, along with other heteroatoms in the ligand, can act as a coordination site for transition metals. umt.edu.pk
For instance, reacting this compound with derivatives of thiosemicarbazide (B42300) or N-acylhydrazide yields multidentate ligands capable of forming stable complexes with metals such as copper(II) and nickel(II). studiamsu.mdnih.gov The synthesis of these coordination compounds is generally straightforward, involving the refluxing of the ligand with a metal salt (e.g., Cu(NO₃)₂, NiCl₂) in a solvent like methanol (B129727) or ethanol. umt.edu.pknih.gov
Furthermore, the synthesis of hybrid molecules incorporating organometallic fragments like ferrocene (B1249389) or cyrhetrene has been explored. researchgate.netuchile.cl These structures are often prepared by condensing this compound with a hydrazine or aniline (B41778) derivative that is covalently linked to the organometallic moiety. researchgate.netuchile.cl The resulting organometallic hydrazones or imines combine the structural features of the nitrofuran heterocycle with the unique electronic and steric properties of the metal complex. researchgate.net
Table 3: Examples of Organometallic Complexation and Hybrid Synthesis
| Ligand Precursor | Metal/Organometallic Moiety | Synthesis Method | Resulting Complex/Hybrid |
| This compound + Thiosemicarbazide | Copper(II) Nitrate | Reflux in Methanol | [Cu(this compound-thiosemicarbazone)₂(NO₃)₂] studiamsu.md |
| This compound + Isoniazid | Nickel(II) Chloride | Reflux in Methanol | [Ni(Isoniazid-5-nitrofuran-Schiff base)Cl₂] researchgate.net |
| This compound + Ferrocenyl Tosyl Hydrazine | N/A | Condensation | Ferrocenyl-nitrofuran Sulfonylhydrazone researchgate.net |
| This compound + 4-Cyrhetrenylaniline | N/A | Condensation | Cyrhetrenyl-nitrofuran Imine uchile.cl |
Chemical Reactivity and Mechanistic Pathways of 5 Nitrofuran 3 Carbaldehyde
Reactivity Governed by the Nitro Group
The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the furan (B31954) ring. quora.comlibretexts.org Its reactivity is central to many of the transformations that 5-Nitrofuran-3-carbaldehyde undergoes.
A key reaction pathway for the nitro group in nitrofurans is its reduction. evitachem.com This transformation is critical, particularly in biological systems where it is linked to the mode of action of nitrofuran-based compounds. mdpi.com The reduction proceeds in a stepwise manner, involving a six-electron process to ultimately form the corresponding amine. nih.gov
The process typically involves the sequential formation of highly reactive intermediates, including nitroso and hydroxylamino derivatives. nih.govnih.govplos.orgbibliotekanauki.pl In biological contexts, this reduction is often catalyzed by enzymes known as nitroreductases. nih.govplos.orgmdpi.com There are two main types of nitroreductases:
Type I (Oxygen-insensitive): These enzymes, such as NfsA and NfsB in E. coli, catalyze a stepwise two-electron reduction of the nitro group to generate nitroso and hydroxylamino intermediates. nih.govplos.orgrsc.org
Type II (Oxygen-sensitive): These enzymes catalyze the reduction via a single-electron transfer, producing an unstable nitro anion radical. nih.govplos.orgrsc.org Under aerobic conditions, this radical can be reoxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species. mdpi.com
From a synthetic chemistry perspective, the reduction of the nitro group to an amine can be achieved using standard chemical reagents. evitachem.comsmolecule.com For instance, catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst is a common method. evitachem.com
Table 1: Products of Nitro Group Reduction
| Intermediate/Product | Description |
|---|---|
| Nitroso derivative | An early, highly reactive intermediate in the reduction pathway. nih.govnih.gov |
| Hydroxylamino derivative | A key cytotoxic intermediate formed from the reduction of the nitroso species. nih.govbibliotekanauki.plmdpi.com |
The formation of hydroxylamino and aminofuran derivatives from the reduction of a related compound, methyl 5-nitro-2-furoate, has been identified through enzymatic catalysis with xanthine (B1682287) oxidase. nih.gov
The nitro group is strongly deactivating, meaning it withdraws electron density from the furan ring, making it less susceptible to electrophilic aromatic substitution (SEAr). quora.comlibretexts.org In electrophilic substitution, the aromatic ring acts as a nucleophile to attack an incoming electrophile. dalalinstitute.comwikipedia.org By reducing the ring's electron density, the nitro group slows down this type of reaction compared to unsubstituted furan. quora.comlibretexts.org
Conversely, this electron deficiency makes the nitrofuran ring susceptible to nucleophilic aromatic substitution (SNAr) . In this reaction type, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. While the hydrogen atoms on the ring are not good leaving groups, substitution can occur at positions bearing other substituents or can lead to the formation of stable intermediates (Meisenheimer complexes). pressbooks.pub The nitro group is particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the reaction. pressbooks.pub Some sources note the potential for nucleophilic substitution reactions on the nitrofuran ring, allowing for further functionalization. evitachem.com
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. evitachem.com This reactivity allows for a wide range of synthetic transformations. smolecule.com
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon. evitachem.comlibretexts.org This attack breaks the C=O pi bond, pushing the electrons onto the electronegative oxygen atom and resulting in a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the second step, this intermediate is typically protonated by a weak acid to yield an alcohol. libretexts.orglibretexts.org
The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during the reaction. libretexts.orglibretexts.org If the groups attached to the carbonyl are not identical, this process can create a new chiral center. libretexts.org The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the 5-nitrofuran ring, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgcymitquimica.com
Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by a dehydration step. This compound and its isomers readily participate in these reactions with a variety of nucleophiles. evitachem.comsmolecule.com
Common condensation reactions include:
Formation of Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. evitachem.com
Formation of Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones. smolecule.com
Knoevenagel Condensation: Reaction with compounds containing an active methylene (B1212753) group, such as propanedinitrile (malononitrile), in the presence of a basic catalyst, leads to the formation of a new carbon-carbon double bond. mdpi.com
Benzimidazole Synthesis: Condensation with o-phenylenediamines, followed by an in-situ oxidation step, can be used to synthesize nitrofuranyl-substituted benzimidazoles. nih.gov
These reactions are valuable for building more complex molecular architectures from the 5-nitrofuran scaffold. nih.govekb.eg
Table 2: Examples of Condensation Reactions
| Reactant | Product Type | Reference |
|---|---|---|
| Primary Amines | Imine | evitachem.com |
| Hydrazines | Hydrazone | smolecule.com |
| Propanedinitrile | 2-cyanopropenenitrile derivative | mdpi.com |
| o-Phenylenediamines | Benzimidazole derivative | nih.gov |
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. evitachem.com This transformation is a common synthetic procedure. Various oxidizing agents can be employed to effect this change.
Table 3: Oxidation of the Aldehyde Group
| Oxidizing Agent | Product | Reference |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | evitachem.com |
| Chromium Trioxide (CrO₃) | Carboxylic Acid | evitachem.com |
The oxidation of furans, in general, can sometimes lead to more complex reaction pathways, including ring-opening or rearrangement, depending on the specific oxidant and reaction conditions used. researchgate.net However, for the selective oxidation of the aldehyde group on the furan ring to a carboxylic acid, controlled conditions are typically employed to minimize by-products resulting from the degradation of the sensitive furan ring. researchgate.net
Dienophilic Character in Cycloaddition Reactions
While furan and its simple derivatives are electron-rich and typically function as dienes in Diels-Alder reactions, the presence of a potent electron-withdrawing group, such as a nitro group, can reverse this reactivity, imparting dienophilic character to the furan ring system. This phenomenon is central to understanding the potential cycloaddition pathways of this compound.
The nitro group exerts a strong electron-withdrawing effect on the furan ring, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). In a normal-electron-demand Diels-Alder reaction, this reduction in LUMO energy enhances the dienophilic nature of the molecule, making it more reactive towards electron-rich dienes. Studies on various nitroaromatic compounds, including nitrofurans, have consistently demonstrated that the presence of a nitro group facilitates their participation as dienophiles in [4+2] cycloaddition reactions.
The aldehyde group at the 3-position further contributes to the electron-deficient nature of the furan ring, although the effect of the nitro group at the 5-position is generally considered more dominant in activating the ring for cycloaddition. The combined electron-withdrawing influence of both the nitro and aldehyde groups would be expected to render the C4=C5 double bond of the furan ring in this compound susceptible to attack by nucleophilic dienes. It has been noted that a very strong electron-acceptor group, like the nitro group, can induce similar reactivity at both the α- and β-positions of the furan ring.
Table 1: General Effect of Substituents on Furan Reactivity in Diels-Alder Reactions
| Substituent Type | Position on Furan Ring | Expected Role in Diels-Alder | Rationale |
| Electron-Donating | Any | Diene | Increases HOMO energy, facilitating reaction with electron-poor dienophiles. |
| Electron-Withdrawing (e.g., -NO₂) | Any | Dienophile | Lowers LUMO energy, promoting reaction with electron-rich dienes. |
The regioselectivity of Diels-Alder reactions involving substituted furans is a critical aspect of their synthetic utility. In the case of this compound, the reaction with an unsymmetrical diene would likely lead to the formation of specific regioisomers. The directing effects of both the nitro and aldehyde groups would govern the outcome. Generally, the more powerful the electronic effect of the substituents, the more regioselective the reaction.
For nitro-substituted dienophiles, the cycloaddition is often highly regioselective, with the orientation of the diene being controlled by the electronic and steric influences of the substituents. In reactions of related nitro-substituted heterocycles with dienes like isoprene (B109036) or Danishefsky's diene, a high degree of regioselectivity has been observed, often leading to a single major product. The cycloaddition is expected to occur selectively at the nitro-substituted double bond of the furan.
Stereochemical control, particularly the endo/exo selectivity, is another key feature of the Diels-Alder reaction. While specific experimental data for this compound is not available, reactions involving planar dienophiles often favor the formation of the endo adduct due to secondary orbital interactions. However, thermal conditions and the specific nature of the reactants can influence the final stereochemical outcome.
A characteristic feature of the Diels-Alder reactions of nitroaromatic compounds is the thermal extrusion of the nitro group from the initial cycloadduct. The primary [4+2] adduct, which contains a nitro-substituted bridged ring system, is often unstable under the thermal conditions required for the cycloaddition. This initial adduct readily undergoes elimination of nitrous acid (HNO₂) to yield a more stable, aromatized product.
This tandem cycloaddition-elimination sequence is a powerful synthetic tool, as it allows for the formation of new ring systems where the nitro group has served its purpose as an activating group and is subsequently removed. For example, the reaction of a nitrofuran with a diene can lead to the synthesis of substituted benzofurans after the extrusion of the nitro group. It is highly probable that any Diels-Alder adduct formed from this compound would undergo a similar thermal extrusion of the nitro group, leading to a substituted benzofuran-3-carbaldehyde (B161172) derivative.
Table 2: Mechanistic Steps in the Diels-Alder Reaction of a Nitrofuran
| Step | Description | Intermediate/Product | Key Feature |
| 1. Cycloaddition | The nitrofuran acts as a dienophile and reacts with an electron-rich diene in a [4+2] cycloaddition. | Bridged cycloadduct | Formation of a six-membered ring. |
| 2. Nitro Group Extrusion | Under thermal conditions, the nitro group is eliminated from the cycloadduct, typically as nitrous acid. | Aromatized product | The instability of the nitrated adduct drives this step. |
| 3. Aromatization | The loss of the nitro group leads to the formation of a stable aromatic or heteroaromatic system. | Substituted benzofuran (B130515) (in the case of furan) | Provides a driving force for the overall reaction sequence. |
Interactions with Solvents and Reaction Media (e.g., Methanolic Reactivity)
The reactivity of this compound can also be influenced by the solvent medium. The aldehyde functional group is susceptible to nucleophilic attack, and in a protic solvent such as methanol (B129727), this can lead to the formation of a hemiacetal. This is a reversible equilibrium process where methanol adds to the carbonyl carbon of the aldehyde.
While the formation of a hemiacetal is a general reaction for aldehydes in alcoholic solutions, the specifics of the equilibrium, including the position of the equilibrium and the rate of formation, would be influenced by the electronic properties of the nitrofuran ring. The strong electron-withdrawing nature of the 5-nitrofuran substituent would likely enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially favoring hemiacetal formation.
Beyond simple solvation, specific chemical reactions can occur in certain media. For instance, the nitro group itself can undergo reduction, a critical metabolic pathway for many nitroaromatic compounds. This reduction can proceed through a series of intermediates, including nitroso and hydroxylamino species, ultimately yielding an amino group. Such reductions are often catalyzed by enzymes but can also be achieved under specific chemical conditions.
Biological Activities and Pharmacological Interrogations of 5 Nitrofuran 3 Carbaldehyde and Its Analogs
Antimicrobial Spectrum Analysis
Derivatives of 5-nitrofuran exhibit a wide range of antimicrobial activities, encompassing Gram-positive and Gram-negative bacteria, fungi, and protozoa. mdpi.comresearchgate.net Their efficacy is influenced by the nature of the substituent at the 2-position of the furan (B31954) ring, which can be modified to enhance potency and spectrum of activity. researchgate.net
Analogs of 5-nitrofuran have demonstrated significant inhibitory effects against various Gram-positive bacteria. For instance, a series of 5-nitrofuran-tagged imidazo-fused azines and azoles showed promising activity against Staphylococcus aureus and Enterococcus faecium. mdpi.com One notable compound, N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, exhibited a potent minimum inhibitory concentration (MIC) of 0.06 µg/mL against S. aureus. mdpi.com
In another study, several nitrofuran-based analogs were found to be moderate to strong inhibitors of E. faecium and S. aureus. nih.gov Furthermore, modifications of Furazolidone (FZD), a 5-nitrofuran derivative, resulted in compounds with identical or improved activity against S. aureus compared to the parent drug. nih.gov Specifically, compounds where the N-α position was modified showed enhanced potency. nih.gov The antibacterial spectrum of nitrofurans generally includes Staphylococcus aureus and Streptococcus pyogenes. la.gov
Table 1: Efficacy of 5-Nitrofuran Analogs against Gram-Positive Bacteria
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Staphylococcus aureus | 0.06 | mdpi.com |
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterococcus faecalis | 0.25 | mdpi.com |
| Modified Furazolidone (Compound 1) | Staphylococcus aureus | Better than FZD | nih.gov |
| Modified Furazolidone (Compound 3) | Staphylococcus aureus | Same as FZD | nih.gov |
| Modified Furazolidone (Compound 4) | Staphylococcus aureus | Same as FZD | nih.gov |
| Modified Furazolidone (Compound 5) | Staphylococcus aureus | Same as FZD | nih.gov |
The antibacterial activity of 5-nitrofuran derivatives extends to Gram-negative bacteria, although their efficacy can be more variable compared to Gram-positive strains. mdpi.com They have shown activity against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. mdpi.commdpi.com However, they are generally not effective against Proteus sp. and Pseudomonas aeruginosa. mdpi.comla.gov
A study on 5-nitrofuran-tagged imidazo-fused azines revealed a lead compound with excellent activity against Enterobacter cloacae and Klebsiella pneumoniae, with MIC values of 0.25 µg/mL for both. mdpi.com Certain analogs have also shown potent activity against E. coli, with some compounds being more potent than clinically used drugs like nitroxoline, nifuroxazide (B1678864), and nitrofurantoin (B1679001) against this bacterium. nih.gov For instance, two analogs demonstrated EC50 values of less than 1 µM against E. coli. nih.gov
Table 2: Efficacy of 5-Nitrofuran Analogs against Gram-Negative Bacteria
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterobacter cloacae | 0.25 | mdpi.com |
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Klebsiella pneumoniae | 0.25 | mdpi.com |
| Analog 16 | Escherichia coli | <1 (EC50) | nih.gov |
| Analog 17 | Escherichia coli | <1 (EC50) | nih.gov |
In addition to their antibacterial properties, 5-nitrofuran derivatives have been investigated for their antifungal activity. researchgate.netnih.gov A series of synthesized nitrofuran derivatives demonstrated inhibitory activity against a range of fungal species, including Candida sp., Cryptococcus neoformans, Histoplasma capsulatum, Paracoccidioides brasiliensis, and dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov
The potency of these compounds varied depending on the fungal species. For example, the most potent compounds exhibited MIC90 values as low as 0.48 µg/mL against H. capsulatum and P. brasiliensis. nih.gov Against Candida and Cryptococcus neoformans strains, the most active compounds had a MIC90 of 3.9 µg/mL. nih.gov The mechanism of antifungal action is believed to be similar to their antibacterial mechanism, involving the reduction of the nitro group to form cytotoxic radicals. nih.gov
Table 3: Antifungal Activity of 5-Nitrofuran Derivatives
| Compound | Fungal Species | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Compound 11 | Histoplasma capsulatum | 0.48 | nih.gov |
| Compound 3 | Paracoccidioides brasiliensis | 0.48 | nih.gov |
| Compound 9 | Paracoccidioides brasiliensis | 0.48 | nih.gov |
| Compound 8 | Trichophyton rubrum | 0.98 | nih.gov |
| Compound 9 | Trichophyton rubrum | 0.98 | nih.gov |
| Compound 12 | Trichophyton rubrum | 0.98 | nih.gov |
| Compound 13 | Trichophyton rubrum | 0.98 | nih.gov |
| Compound 1 | Candida sp. | 3.9 | nih.gov |
| Compound 5 | Cryptococcus neoformans | 3.9 | nih.gov |
Nitrofurans have also demonstrated activity against protozoan parasites, including Trichomonas vaginalis and Tritrichomonas foetus. researchgate.netnih.gov The antitrichomonal activity of selected nitrofuran derivatives has been investigated both in vitro and in vivo. nih.gov In a study comparing their efficacy to the established therapeutic agent tinidazole, some nitrofuran derivatives exhibited a notable antiparasitic effect. nih.gov The minimal inhibitory concentrations (MICs) of nifuratel, a 5-nitrofuran derivative, against T. vaginalis have been determined to be 1.25 µg/mL. nih.gov
The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant global health threat. iu.edu Consequently, there is a pressing need for new antimicrobial agents effective against these challenging pathogens. Several studies have highlighted the potential of 5-nitrofuran analogs in this regard. nih.govmdpi.com
A series of 5-nitrofuran-tagged heterocyclic compounds were tested against the ESKAPE panel, with a lead compound showing an excellent profile against Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis. mdpi.comresearchgate.net Another study on 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines also reported a lead compound with good activity against ESKAPE pathogens, which was superior to nitrofurantoin. nih.govnih.govresearchgate.net However, it is noteworthy that in some studies, no activity was observed against A. baumannii and P. aeruginosa for the tested nitrofurans. mdpi.com
Table 4: Activity of 5-Nitrofuran Analogs against ESKAPE Pathogens
| Compound/Analog | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterococcus faecium | 0.25 | mdpi.com |
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Staphylococcus aureus | 0.06 | mdpi.com |
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Klebsiella pneumoniae | 0.25 | mdpi.com |
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterobacter cloacae | 0.25 | mdpi.com |
| 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine | ESKAPE Panel | Superior to Nitrofurantoin | nih.gov |
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major cause of peptic ulcers and gastric cancer. mdpi.com The treatment of H. pylori infections is often challenging due to antibiotic resistance. mdpi.com Furazolidone, a member of the 5-nitrofuran class, has been proven to be effective against H. pylori. la.govnih.govresearchgate.net
Research has focused on synthesizing new 5-nitrofuran derivatives with improved anti-H. pylori activity. A series of 5-(nitroaryl)-1,3,4-thiadiazoles, including 5-nitrofuran analogs, were synthesized and evaluated for their activity against clinical isolates of H. pylori. researchgate.netnih.gov The results indicated that these compounds showed high activity, with some being superior to the standard drug metronidazole. researchgate.net The structure-activity relationship studies revealed that both the nitroaryl unit and the side chain on the thiadiazole ring significantly influence the anti-H. pylori activity. researchgate.netnih.gov
Antiparasitic Investigations
Analogs of 5-nitrofuran-3-carbaldehyde have demonstrated considerable efficacy against a range of protozoan parasites. The core of their activity is often linked to the 5-nitro group, which can be enzymatically reduced within the parasite to generate cytotoxic metabolites.
5-Nitrofuran derivatives have been a cornerstone in the search for new treatments for trypanosomal infections, such as Chagas disease caused by Trypanosoma cruzi and Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei. nih.gov The well-known drug nifurtimox (B1683997), a 5-nitrofuran, is used in combination therapy for HAT. nih.gov The mechanism of action for many of these compounds involves activation by a type I nitroreductase (NTR) enzyme present in the parasite. nih.govnih.govcore.ac.uk This enzymatic reduction is crucial for their trypanocidal effect; parasites with lower levels of NTR show resistance, while those overexpressing the enzyme exhibit hypersensitivity. nih.govcore.ac.ukresearchgate.net
The reduction of the 5-nitrofuran ring by NTR generates a hydroxylamine (B1172632) derivative. This leads to the cleavage of the furan ring, forming an unsaturated open-chain nitrile metabolite that is highly cytotoxic to the parasite. nih.govcore.ac.uk Research has focused on synthesizing novel 5-nitrofuran analogs to identify compounds with improved potency and selectivity. Studies have shown that various derivatives can exhibit significant growth-inhibitory properties against the bloodstream form of T. brucei, with some compounds achieving 50% inhibitory concentrations (IC50) in the nanomolar range. nih.gov For instance, certain nitrofurylazines have shown potent in vitro activity against T. congolense, a trypanosome affecting animals, with IC50 values as low as 0.03 µM. acs.org Similarly, a series of 5-nitro-2-furancarboxylamides demonstrated trypanocidal activity orders of magnitude more potent than nifurtimox against T. brucei in vitro. acs.org
Table 1: In Vitro Trypanocidal Activity of Selected 5-Nitrofuran Analogs
| Compound Class | Target Organism | Key Findings | Reference |
| Nitrofurylazines | Trypanosoma congolense | IC50 values as low as 0.03 µM and 0.04 µM for specific analogs (7a and 4a respectively). | acs.org |
| 5-Nitro-2-furancarboxylamides | Trypanosoma brucei | Analog 22s showed an EC50 of 2.4 ± 0.3 nM, significantly more potent than nifurtimox. | acs.org |
| General 5-Nitrofurans | Trypanosoma brucei | Multiple derivatives displayed potent growth inhibition, with IC50 values around 200 nM. | nih.gov |
Derivatives based on the 5-nitrofuran scaffold have also been explored for their activity against Leishmania species, the causative agents of leishmaniasis. Research has shown that miscellaneous imines and acyl hydrazones prepared from 5-nitrofuraldehyde (a related compound) display promising activity against Leishmania major promastigotes and amastigotes. mdpi.com
In one study, a series of (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives were synthesized and tested against the promastigote form of L. major. brieflands.com All the synthesized compounds demonstrated significant anti-leishmanial activity, proving more effective than the reference drug glucantime. brieflands.com The potency of these compounds was influenced by the substitutions on the benzene (B151609) ring, with compounds featuring electron-donating groups showing greater activity. The most potent analog in this series exhibited an IC50 value of 77.6 µM. brieflands.com Other studies have indicated that while 5-nitrofurans like nifuroxazide are active against Leishmania donovani, their 5-nitrothiophene analogs can be slightly more active. researchgate.net
Table 2: Leishmanicidal Activity of 5-Nitrofuran-based Derivatives against Leishmania major Promastigotes
| Compound Series | Most Potent Analog | IC50 Value (µM) | Key Observation | Reference |
| 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylepiperazines | Compound 6e | 77.6 | Para and meta substitutions on the benzene ring increased efficacy. | brieflands.com |
| 5-Nitrofuran-based Imines | 5-nitrofuran 3e | Not specified | Showed the highest activity against amastigotes among the imine series. | mdpi.com |
Toxoplasma gondii, the parasite responsible for toxoplasmosis, is another target for 5-nitrofuran-based compounds. Acyl hydrazones derived from 5-nitrofuraldehyde have been evaluated for their activity against T. gondii. mdpi.com Certain derivatives, such as a 3-hydroxy-2-naphthoic carboxyl hydrazone, and its cobalt(II) and copper(II) complexes, demonstrated high anti-Toxoplasma activities. mdpi.com The selectivity of these compounds is a key aspect of the research, with studies indicating promising profiles based on relatively low toxicity to host cells like kidney cells and macrophages. mdpi.com The consistent antiparasitic effects observed across different protozoa suggest a potentially conserved mechanism of action, likely involving the reductive activation of the nitro group. mdpi.com
Anti-mycobacterial Potential
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. researchgate.net Nitrofurans have attracted significant interest in this area due to their extensive biological activities. aimspress.com
Nitro-containing compounds, including nitrofurans, are recognized as important agents in the control of tuberculosis. nih.gov Several 5-nitrofuran derivatives have been identified as effective inhibitors of both actively growing and latent mycobacteria. researchgate.net The mechanism of action for many of these compounds is based on their reduction by bacterial enzymes. researchgate.net
Some nitrofuran-based prodrugs require the cofactor F420 machinery for their activation, which involves the deazaflavin-dependent nitroreductase (Ddn) enzyme. nih.gov This mechanism is similar to that of the nitroimidazole drug pretomanid. nih.gov However, some nitrofurans may depend on Ddn and potentially other F420-dependent reductases for activation. nih.gov Another proposed mechanism for certain nitrofuran analogs is the inhibition of decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov For example, a nitrofuran compound, HC2250, was identified as a potential DprE1 inhibitor. nih.gov
Quantitative structure-activity relationship (QSAR) studies have suggested that the presence of a furan ring substituted with a nitro group is essential for antitubercular activity. aimspress.com
Table 3: Anti-mycobacterial Activity and Mechanisms of 5-Nitrofuran Analogs
| Compound Type | Proposed Mechanism of Action | Target | Key Findings | Reference |
| Nitrofuran-based prodrugs (HC2209, HC2210, HC2211) | Activation by F420-dependent reductases (including Ddn) | Multiple intracellular targets | Potent activity against M. tuberculosis and M. abscessus. | nih.gov |
| Nitrofuran (HC2250) | Inhibition of DprE1 | DprE1 enzyme | Potent against non-replicating persistent bacteria. | nih.gov |
| 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole | Not specified | M. tuberculosis HRv37 | Exhibited a Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL. | nih.gov |
Emerging Pharmacological Applications
Beyond their established antiparasitic and anti-mycobacterial roles, derivatives of 5-nitrofuran are being investigated for other therapeutic uses. The chemical tractability of the nitrofuran scaffold allows for modifications that can tune its biological selectivity. nih.gov
Recent research has explored new 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles for their antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections and are often multidrug-resistant. nih.gov Certain compounds in this class showed promising activity, with one analog inhibiting S. aureus at a concentration lower than comparator drugs like ciprofloxacin (B1669076) and nitrofurantoin. nih.gov
Furthermore, some 5-nitrofuran compounds have been repurposed for different indications. For example, nifuroxazide has been investigated for its potential in cancer treatment due to its activity as a STAT3 inhibitor. mdpi.com These expanding applications highlight the versatility of the 5-nitrofuran core structure in developing new therapeutic agents for a range of diseases.
Anticancer Activities of Derivatives
Derivatives of 5-nitrofuran-carbaldehyde, especially Schiff bases and thiosemicarbazones, have been the subject of extensive investigation for their potential as antineoplastic agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Novel 5-nitrofuran-isatin molecular hybrids have shown potent inhibitory activity against the human colon cancer cell line HCT 116, with some analogs exhibiting IC₅₀ values in the low micromolar range. researchgate.net One of the most effective isatin (B1672199) hybrids demonstrated an IC₅₀ of 1.62 μM. researchgate.net These hybrids were reported to be non-cytotoxic and displayed no hemolytic activity at the highest tested concentrations, suggesting a degree of selectivity for cancer cells. researchgate.net
Schiff bases formed by the reaction of 5-nitrofuran with substituted pyrimidines have also been identified as potential antineoplastic agents. nih.gov In vitro studies against L5178Y, HL-60, and P388 leukemia cell lines, as well as in vivo studies on the P388 cell line, confirmed their anticancer potential. nih.gov The compound 2-(5-nitro-2-furfurylidene-amino)-pyrimidine (SBP1) was found to be the most effective in this series. nih.gov
Furthermore, metal complexes of these derivatives have been explored. Gold(I) compounds containing 5-nitrofuryl-based thiosemicarbazones have been synthesized and evaluated for their cytotoxicity against selected cancer cell lines. nih.gov These gold complexes demonstrated relevant antimigratory and anti-angiogenic properties in a renal cancer cell line (Caki-1), with a mode of action that appears to involve interaction with DNA, leading to cell death via apoptosis. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-Nitrofuran-isatin Hybrid | HCT 116 (Human Colon Cancer) | 1.62 μM | researchgate.net |
| 2-(5-nitro-2-furfurylidene-amino)-pyrimidine (SBP1) | L5178Y, HL-60, P388 (Leukemia) | Demonstrated most effective antineoplastic action in the series | nih.gov |
| Gold(I) Thiosemicarbazone Complex | Caki-1 (Renal Cancer) | Exhibited antimigratory and anti-angiogenic properties | nih.gov |
Immunomodulatory Effects
The investigation into the immunomodulatory effects of this compound derivatives is a less explored area compared to their other biological activities. While certain classes of antibiotics, such as macrolides and tetracyclines, are known to possess immunomodulatory properties beyond their antimicrobial actions, specific data on nitrofuran derivatives remains limited. researchgate.net These antibiotics can influence the function of various immune cells and modulate the production of cytokines. researchgate.net However, dedicated studies detailing similar effects for Schiff base, hydrazone, or thiosemicarbazone derivatives of 5-nitrofuran-carbaldehyde are not extensively present in the current scientific literature. This represents an area for future research to fully understand the pharmacological profile of these compounds.
Other Modulatory Biological Actions (e.g., Anti-inflammatory, Anticonvulsant)
In addition to anticancer properties, derivatives of 5-nitrofuran-carbaldehyde have been evaluated for other significant biological actions, including anti-inflammatory and anticonvulsant effects.
Anti-inflammatory Activities
Schiff bases as a chemical class are recognized for their potential anti-inflammatory properties. uobasrah.edu.iq The imine group (C=N) is considered crucial for this activity. uobasrah.edu.iq While specific studies on this compound derivatives are not abundant, the general principle has been demonstrated in related structures. For instance, Schiff base complexes derived from various aldehydes have been shown to inhibit inflammation in animal models, such as egg albumin-induced paw edema. uobasrah.edu.iqresearchgate.net The development of safer non-steroidal anti-inflammatory drugs (NSAIDs) is a critical area of research, and Schiff base derivatives of other heterocyclic structures, like coumarin, have been designed and synthesized with the aim of exhibiting anti-inflammatory activity with potentially reduced side effects. nih.govresearchgate.net
Anticonvulsant Activities
Hydrazone derivatives represent a versatile class of compounds that have shown promising anticonvulsant activity. rfppl.co.innih.gov A number of hydrazones synthesized from aromatic and heterocyclic aldehydes have been effective in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. rfppl.co.innih.gov
Specifically, hydrazide-hydrazone derivatives incorporating the (5-nitro-2-furyl)methylene moiety have been synthesized and evaluated for their biological activities. nih.gov For example, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide showed potent antimicrobial activity and serves as an example of a biologically active compound from this class. nih.gov Other studies have confirmed that hydrazone derivatives of various heterocyclic systems, such as 2-oxobenzoxazoline, exhibit significant anticonvulsant properties, with some compounds being more active than the reference drug phenytoin (B1677684) in the pentylenetetrazole-induced seizure test. nih.gov The structural features of these compounds, often including an aromatic or heterocyclic core linked to a hydrazone side chain, are considered key to their anticonvulsant potential. saspublishers.com
| Compound/Derivative Class | Biological Action | Key Findings | Reference |
|---|---|---|---|
| Schiff Base Complexes | Anti-inflammatory | Demonstrated activity against inflammation in animal models. | uobasrah.edu.iq |
| Hydrazone Derivatives | Anticonvulsant | Effective in MES and scPTZ seizure models. | nih.gov |
| 5-Chloro-2(3H)-benzoxazolinone Hydrazones | Anticonvulsant | Some derivatives were more active than phenytoin in the scPTZ test. | nih.gov |
Molecular Mechanisms of Action and Toxicological Insights of 5 Nitrofuran 3 Carbaldehyde
Bioactivation Pathways and Cellular Responses
The molecular mechanism of 5-Nitrofuran-3-carbaldehyde is initiated by the reduction of its 5-nitro group, a process termed bioactivation. This transformation is critical, as the parent compound is a prodrug, and its activity is contingent upon the formation of highly reactive derivatives within the target cells. nih.gov The 5-NO₂ moiety is indispensable for this bioactivation process. nih.gov
Role of Bacterial and Parasitic Nitroreductase Enzymes (Type I and II)
The selective action of nitrofurans often stems from the presence of specific nitroreductase enzymes in bacteria and parasites, which are typically absent or less active in mammalian host cells. nih.gov These enzymes catalyze the reduction of the nitro group, leading to the generation of cytotoxic molecules. They are broadly classified into two types based on their sensitivity to oxygen.
Type I Nitroreductases : These enzymes are insensitive to the presence of oxygen. nih.gov In organisms like Escherichia coli, Type I nitroreductases, such as NfsA and NfsB, play a crucial role in activating nitrofurans. nih.gov NfsB, a flavoprotein, utilizes both NADH and NADPH to reduce the nitrofuran prodrug into nitroso and hydroxylamino derivatives. nih.gov The resulting electrophilic intermediates can then react with various cellular nucleophiles. nih.govdrugbank.com NfsA is considered the dominant activating enzyme in E. coli. nih.gov
Type II Nitroreductases : These enzymes are inhibited by oxygen. nih.gov They catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a "futile cycle," which leads to the production of reactive oxygen species. nih.gov
| Enzyme Type | Oxygen Sensitivity | Mechanism of Reduction | Key Products |
| Type I Nitroreductase | Insensitive | Two-electron reduction pathway | Nitroso and hydroxylamino intermediates |
| Type II Nitroreductase | Sensitive (inhibited) | One-electron reduction | Nitro anion radical |
Generation of Reactive Oxygen Species (ROS) via Redox Cycling
A significant pathway for the cytotoxicity of this compound involves the generation of oxidative stress through redox cycling. This process is primarily mediated by Type II, oxygen-sensitive nitroreductases. nih.gov The enzyme transfers a single electron to the nitrofuran, creating a nitro anion radical. nih.gov In an aerobic environment, this unstable radical rapidly transfers the electron to molecular oxygen (O₂), which regenerates the original nitrofuran compound and produces a superoxide radical (O₂⁻). nih.govresearchgate.net
This "futile" redox cycle can be repeated, leading to the accumulation of superoxide radicals. These can subsequently be converted into other more potent reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), inducing a state of severe oxidative stress and causing widespread damage to cellular components. researchgate.net
Exploration of Nitro-Reduction Independent Cytotoxicity Mechanisms
While the bioactivation via nitro-reduction is the predominant mechanism of action, research suggests the possibility of cytotoxicity pathways that are independent of this process. researchgate.net The molecular mechanisms underlying these alternative effects are not as clearly understood. researchgate.net It is hypothesized that the inherent chemical structure of the nitrofuran molecule, containing electrophilic sites, could potentially interact directly with cellular macromolecules, disrupting their function without prior reduction of the nitro group. However, the majority of evidence underscores that the reduction of the 5-nitro group is the critical step for initiating significant genotoxicity and cytotoxicity. nih.govresearchgate.net
Identification of Biological Targets and Pathways
The highly reactive intermediates produced during the bioactivation of this compound can indiscriminately attack a range of biological macromolecules, leading to the disruption of essential cellular processes. nih.gov
Inhibition of DNA, RNA, and Protein Synthesis
A primary consequence of nitrofuran bioactivation is damage to cellular genetic material. nih.gov The reactive electrophilic intermediates generated from the reduction process can bind to and damage DNA, leading to mutations and strand breaks. nih.govnih.gov This damage can subsequently impair critical processes like DNA replication and transcription, thereby inhibiting the synthesis of both DNA and RNA. nih.govdrugbank.com Studies in yeast have shown that cells with compromised DNA damage repair pathways exhibit hypersensitivity to nitrofurans. nih.gov Furthermore, research on human T cells demonstrated that nitrofurans can inhibit mitogenesis, a process reliant on DNA synthesis. researchgate.net The disruption of DNA and RNA synthesis ultimately leads to the inhibition of protein synthesis, halting cell growth and proliferation. nih.gov
| Cellular Process | Effect of Activated this compound | Consequence |
| DNA Synthesis | Damage to DNA template, induction of mutations and breaks. nih.govnih.gov | Inhibition of cell replication (mitogenesis). researchgate.net |
| RNA Synthesis | Impairment of transcription due to DNA damage. nih.gov | Disruption of gene expression. |
| Protein Synthesis | Indirectly inhibited due to lack of RNA templates. nih.govdrugbank.com | Cessation of cell growth and function. |
Interference with Cellular Respiration and Oxygen Uptake
The metabolic activity of this compound can also profoundly affect cellular energy production. The compound has been shown to inhibit oxygen uptake and respiration in animal tissues. researchgate.net The reactive intermediates are known to inhibit enzymes involved in crucial metabolic pathways like the citric acid cycle. nih.govdrugbank.com This disruption of cellular respiration compromises the cell's ability to produce ATP, the primary energy currency, leading to a metabolic crisis and contributing to cell death.
Modulation of Key Enzymatic Systems (e.g., Arylamine N-acetyltransferase, Glutathione-S-transferase)
This compound and its derivatives exert significant biological effects through the modulation of crucial enzymatic systems. The metabolism and toxicity of these compounds are closely linked to their interactions with enzymes such as Arylamine N-acetyltransferase (NAT) and Glutathione-S-transferase (GST).
Arylamine N-acetyltransferase (NAT): Derivatives of 5-nitrofuran have been identified as effective inhibitors of mycobacterial Arylamine N-acetyltransferase (NAT), an enzyme essential for the intracellular survival of pathogens like Mycobacterium tuberculosis. acs.orgresearchgate.net The NAT enzyme is crucial for the synthesis of the mycobacterial cell wall. nih.gov Inhibition of this enzyme is a key mechanism of the antituberculosis activity demonstrated by nitrofuran derivatives. acs.orgresearchgate.net The genotoxicity of some related nitroaromatic compounds is also influenced by the activity of O-acetyltransferases, which, along with nitroreductases, are involved in their metabolic activation. researchgate.net
| Enzymatic System | Interaction with 5-Nitrofuran Derivatives | Key Findings |
|---|---|---|
| Arylamine N-acetyltransferase (NAT) | Inhibition | Derivatives act as inhibitors of mycobacterial NAT, a target for anti-tuberculosis therapy. acs.orgresearchgate.net |
| Glutathione-S-transferase (GST) | Substrate & Inhibition | 5-nitrofurfural is a good substrate for GST, indicating a detoxification pathway. nih.gov Some derivatives can also inhibit GST activity, potentially increasing toxicity. mdpi.com |
Formation of Covalent Adducts with Cellular Macromolecules
A primary mechanism underlying the biological activity and toxicity of 5-nitrofurans is their metabolic activation into reactive intermediates that form covalent adducts with cellular macromolecules. This process is initiated by the reduction of the 5-nitro group, a reaction catalyzed by cellular nitroreductases. nih.govnih.gov
This enzymatic reduction is a stepwise process that generates highly reactive electrophilic species, including nitroso and hydroxylamine (B1172632) derivatives. oup.com These intermediates are the ultimate toxic agents, capable of reacting with and covalently binding to various cellular nucleophiles. oup.comnih.gov
Key macromolecules targeted by these reactive metabolites include:
DNA: Covalent binding of nitrofuran metabolites to bacterial DNA has been demonstrated. The formation of these DNA adducts is a critical lesion that leads to mutations and is a foundational aspect of the compound's genotoxicity. nih.gov The extent of adduct formation has been correlated with the mutagenic potency of the nitrofuran derivative.
Proteins and Ribosomes: The reactive intermediates also bind nonspecifically to proteins, including critical enzymes and ribosomes. oup.com This adduction inhibits the synthesis of essential macromolecules like DNA, RNA, and proteins, contributing significantly to the broad-spectrum antibacterial effects of these compounds. oup.com
The reductive activation to a hydroxylamine intermediate, which requires a four-electron reduction, has been implicated as the key step for covalent binding to macromolecules, a mechanism shared with the related 5-nitroimidazole class of compounds. researchgate.net
Toxicological Profiles and Risk Assessments
The toxicological profile of 5-nitrofurans is characterized by concerns related to genotoxicity, carcinogenicity, and phototoxicity, all stemming from the chemical properties of the nitrofuran ring and its metabolites.
Genotoxicity and Mutagenicity Studies
5-nitrofuran compounds are widely recognized as genotoxic agents, particularly in bacterial systems. nih.gov 5-Nitrofuran carboxaldehyde is genotoxic in both bacteria and other cells. mdpi.com The mechanism of genotoxicity is contingent on the metabolic reduction of the nitro group, which produces the reactive intermediates responsible for DNA damage. mdpi.com
These compounds are effective mutagens in bacterial assays, such as those using Salmonella typhimurium strains, where they have been shown to induce single base substitutions. researchgate.netoup.com The genotoxic effects are not limited to point mutations; 5-nitrofurans are also clastogenic, meaning they can cause larger-scale DNA damage such as chromosome breaks. researchgate.netmdpi.com This clastogenic activity has been observed in human lymphocytes. researchgate.net Studies with related nitrofurans have confirmed their potential to induce micronuclei formation, a marker of chromosomal damage, in vivo in animal models.
Carcinogenicity Concerns and Experimental Findings
The mutagenic properties of 5-nitrofurans are closely linked to concerns about their potential carcinogenicity. nih.gov The same metabolic reduction of the nitro group that leads to mutagenicity is also implicated in the initiation of cancer. mdpi.com
Experimental studies in animals have demonstrated the carcinogenic potential of several 5-nitrofuran derivatives. Feeding studies in female rats using various substituted 5-nitrofurans resulted in high incidences of tumors across multiple tissues. Commonly observed neoplasms included:
Mammary tumors (adenocarcinomas and fibroadenomas)
Forestomach squamous cell tumors
Kidney pelvis transitional cell carcinomas
Intestinal sarcomas
Phototoxicity Mechanisms and Clinical Relevance
Certain 5-nitrofuran compounds exhibit phototoxicity, a phenomenon where the compound becomes toxic upon exposure to light. The metabolite and photodecomposition product 5-Nitrofurfural (NFA) is known to be phototoxic in bacterial systems. mdpi.com
The mechanism of phototoxicity involves the absorption of light energy by the nitrofuran molecule, leading to its decomposition into reactive intermediates. A major photodecomposition product of NFA is 5-hydroxymethylene-2(5H)-furanone (HMF), which is believed to be largely responsible for the phototoxic effects. mdpi.com Photoactivated NFA can induce repairable DNA damage in bacteria like E. coli. mdpi.com Studies on other complex nitrofuran derivatives have shown that short-lived intermediates generated during photodecomposition are responsible for the elevated cytotoxicity observed under illumination, rather than the final, stable photolysis products. This light-induced toxicity can manifest as skin reactions in a clinical context, although the primary relevance is tied to the fundamental mechanisms of DNA damage and cellular injury. mdpi.com
Assessment of Cytotoxicity in Mammalian Cell Lines
The cytotoxic effects of nitrofuran compounds, including those structurally related to this compound, have been evaluated in various mammalian cell lines. These studies indicate that nitrofurans can induce toxicity and damage cellular components, with the metabolic activation of the 5-nitro group being a critical factor in their mechanism of action.
Research has demonstrated that several nitrofuran derivatives are toxic to cultured mouse L cells. nih.gov The degree of toxicity is significantly influenced by the cellular environment; specifically, the extent of toxicity and the rate of metabolic reduction of the nitrofuran compound increase markedly as the oxygen content in the incubation medium is lowered nih.gov. This suggests that under hypoxic conditions, often found in poorly vascularized tissues or solid tumors, the cytotoxic potential of these compounds is enhanced. The mechanism underlying this toxicity is believed to involve damage to cellular DNA, which also increases as oxygen concentration decreases nih.gov. It is proposed that toxic intermediates generated during the metabolic reduction of the nitrofuran molecule are responsible for these damaging effects nih.gov.
Further studies have shown that human cell lines, such as lung cells (A549 and MRC-5), also exhibit sensitivity to nitrofuran derivatives nih.govresearchgate.net. In some cases, these compounds have demonstrated low toxicity in these specific cell lines, indicating a degree of selectivity in their cytotoxic action nih.govresearchgate.net. The cytotoxic effects are understood to be dependent on the presence of the NO₂ functional group, and the mechanism involves the induction of DNA damage nih.gov.
The following table summarizes key findings from cytotoxicity assessments of nitrofuran compounds in mammalian cell lines.
| Cell Line | Compound Type | Key Findings |
| Mouse L Cells | Various Nitrofurans | Toxicity and DNA damage increase significantly under low oxygen conditions. Toxic intermediates from metabolic reduction are implicated. |
| Human Lung Cells (A549, MRC-5) | Nitrofuran Derivatives | Exhibited low toxicity, suggesting some level of cellular selectivity. |
In vivo Toxicity Models (e.g., Caenorhabditis elegans)
To assess the toxicological profile of chemical compounds in a whole-organism context, in vivo models are indispensable. The nematode Caenorhabditis elegans has emerged as a powerful and efficient model for initial, non-mammalian toxicity screening illuminatenrhc.com. Its use is particularly advantageous for evaluating compounds like nitrofuran derivatives due to its genetic tractability, rapid life cycle, and the conservation of many metabolic pathways with mammals illuminatenrhc.com.
Studies have successfully utilized C. elegans to evaluate the toxicity of various nitrofuran derivatives nih.govresearchgate.netbohrium.com. In these experiments, key toxicological endpoints are measured, such as larval viability, survival rates, and changes in locomotion researchgate.netilluminatenrhc.comresearchgate.net. For instance, research on a series of nitrofuran derivatives showed that C. elegans larvae viability remained high (greater than 80%) even at significant concentrations of the tested compounds, indicating low toxicity for those specific derivatives in this model researchgate.netresearchgate.net. This model allows for a cost-effective and high-throughput method to screen compounds and prioritize those with lower toxicity for further investigation in mammalian systems illuminatenrhc.com.
The use of specific C. elegans mutant strains, such as those with more permeable cuticles, can further enhance the sensitivity of these assays, making them suitable for screening novel antimicrobial or chemical agents for potential toxicity illuminatenrhc.com.
The table below outlines the primary advantages and common endpoints measured when using C. elegans as an in vivo model for toxicological assessment.
| Feature | Description |
| Advantages | Short life cycle, high reproductive rate, completely sequenced genome, transparent body allowing for easy observation, and conserved biological pathways. |
| Common Toxicological Endpoints | Survival/Viability Rate, Growth and Development (Body Length), Reproduction (Brood Size), Locomotion (Tail flicks/minute). |
Implications for Human Health and Food Safety (e.g., Metabolite Monitoring)
The use of nitrofuran antibiotics in food-producing animals has been banned in many jurisdictions, including the European Union, due to significant concerns about their implications for human health anses.freuropa.euresearchgate.net. Toxicological studies have established that nitrofuran compounds and their metabolites can be genotoxic and carcinogenic anses.frresearchgate.netresearchgate.net. Because a safe level of intake cannot be determined for such compounds, regulatory authorities have adopted a zero-tolerance policy for their residues in food products of animal origin researchgate.netnih.gov.
Nitrofurans are rapidly metabolized within an animal's body, and the parent compounds are detectable for only a short period post-administration anses.freuropa.eunih.gov. However, their metabolites can bind to tissue proteins, where they remain stable and persist for several weeks or even months researchgate.netnih.gov. Consequently, food safety monitoring does not focus on the parent drugs but on the detection of these stable, tissue-bound marker metabolites researchgate.net. The presence of these metabolites in animal-derived food is considered evidence of the illegal use of nitrofuran drugs .
Regulatory bodies have established a "Reference Point for Action" (RPA), previously known as the Minimum Required Performance Limit (MRPL), for these metabolites in various food matrices anses.frvliz.benih.gov. For example, the EU has set an RPA of 1.0 µg/kg for nitrofuran metabolites anses.freuropa.eu. Any food product found to contain metabolite concentrations at or above this level is deemed non-compliant and unsafe for consumption.
The analytical strategy for monitoring involves the acid-catalyzed release of the bound metabolites from the tissue, followed by derivatization, commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), to enhance detection nih.govscielo.br. Highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then used for the simultaneous identification and quantification of these derivatized metabolites vliz.bescielo.br.
The table below lists the primary nitrofuran drugs and their corresponding tissue-bound marker metabolites that are monitored for food safety purposes.
| Parent Nitrofuran Drug | Marker Metabolite (Abbreviation) |
| Furazolidone | 3-amino-2-oxazolidinone (AOZ) |
| Furaltadone | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |
| Nitrofurantoin (B1679001) | 1-aminohydantoin (AHD) |
| Nitrofurazone | Semicarbazide (SEM) |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Correlating Structural Features with Biological Activity
The biological activity of 5-Nitrofuran-3-carbaldehyde is a composite of the contributions from its core furan (B31954) ring, the activating nitro group, and the aldehyde functional group.
The presence and position of the nitro group are paramount to the biological activity of nitrofuran compounds. The antimicrobial action of these compounds is initiated by the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of highly reactive, cytotoxic intermediates. nih.govresearchgate.netresearchgate.netnih.govnih.gov These reactive species can then inflict damage on various cellular components, including DNA, RNA, and proteins, ultimately leading to cell death. nih.govresearchgate.net
Table 1: Comparison of Calculated Electronic Properties of 2-Formylfuran and 3-Formylfuran
| Property | 2-Formylfuran | 3-Formylfuran |
|---|---|---|
| Dipole Moment (Debye) | 3.95 | 3.32 |
| Rotational Barrier (kcal/mol) | 11.19 | 8.10 |
Data extrapolated from computational studies on formylfurans.
Modifications to the substituents on the furan ring and the side chains of nitrofuran derivatives have been extensively explored to modulate their biological activity, solubility, and pharmacokinetic properties. In the context of this compound, the aldehyde group serves as a key point for chemical modification. For instance, condensation reactions with various amines or hydrazides can yield a diverse library of Schiff bases and hydrazones, each with potentially unique biological profiles.
Studies on 2-substituted 5-nitrofurans have shown that the nature of the side chain significantly impacts antibacterial and antifungal activities. For example, the introduction of additional heterocyclic rings or bulky aromatic groups can enhance potency. nih.gov It is reasonable to hypothesize that similar modifications to the 3-carbaldehyde moiety of this compound would also lead to a wide range of biological activities.
The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. For this compound, the primary conformational flexibility lies in the orientation of the aldehyde group relative to the furan ring. Computational studies on the parent 3-formylfuran molecule have indicated a preference for the trans conformation, where the carbonyl group points away from the ring oxygen. This preference is, however, less pronounced than in the 2-formylfuran isomer, with a lower rotational barrier between the cis and trans conformers.
This difference in conformational preference could have significant biological implications. The specific shape of the molecule is critical for fitting into the active site of enzymes like nitroreductases. A more flexible molecule might be able to adopt a wider range of conformations, potentially allowing it to interact with a broader or different set of biological targets. Conversely, a more rigid conformation might lead to higher specificity and potency for a particular target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For nitrofuran derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their antimicrobial potency. nih.govnih.gov
These studies often reveal that electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Hammett substituent constant, are critical for activity. A lower LUMO energy generally correlates with a greater ease of reduction of the nitro group, leading to enhanced biological activity. nih.gov Hydrophobicity, often expressed as the logarithm of the partition coefficient (logP), also plays a role, influencing the compound's ability to cross cell membranes.
Table 2: Key Descriptors in Nitrofuran QSAR Models and Their General Impact on Activity
| Descriptor Class | Example Descriptor | General Impact on Activity |
|---|---|---|
| Electronic | LUMO Energy | Lower values often correlate with higher activity |
| Electronic | Hammett Constant (σ) | Can indicate the electron-donating or -withdrawing nature of substituents, influencing nitro reduction |
| Hydrophobic | logP | An optimal range is often required for membrane permeability and target interaction |
| Steric | Molar Refractivity | Can be related to the size and polarizability of substituents, affecting binding to target sites |
Molecular Hybridization as a Strategy for Enhanced Potency and Selectivity
Molecular hybridization involves the combination of two or more pharmacophores into a single molecule to create a new compound with improved biological activity, a broader spectrum of action, or enhanced selectivity. This strategy has been successfully applied to nitrofuran derivatives to generate novel antimicrobial agents. nih.gov
For this compound, the aldehyde functional group provides a convenient handle for molecular hybridization. It can be reacted with various molecules containing a primary amine, such as other antimicrobial agents, to form hybrid compounds. For example, hybridization with a sulfonamide or a quinolone antibiotic could potentially lead to a dual-action antimicrobial agent that is less susceptible to the development of resistance. The goal of such a strategy is to combine the nitroaromatic bioactivation mechanism of the nitrofuran moiety with the distinct mechanism of action of the partner molecule.
Design Principles for Overcoming Drug Resistance
The emergence of drug-resistant pathogens is a major global health concern. For nitrofurans, resistance can arise through several mechanisms, most notably through mutations in the genes encoding nitroreductase enzymes, which prevent the activation of the drug. nih.govnih.gov
Rational drug design plays a crucial role in developing new nitrofuran derivatives that can overcome these resistance mechanisms. One strategy is to design molecules that can be activated by a broader range of nitroreductases or even by alternative cellular pathways. Another approach is to develop compounds that have additional biological targets, so that even if the primary activation pathway is blocked, the drug can still exert its antimicrobial effect.
Furthermore, the design of nitrofuran-based efflux pump inhibitors is an active area of research. Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, leading to reduced intracellular drug concentrations and resistance. By designing nitrofuran derivatives that can also inhibit these pumps, it may be possible to restore the activity of existing nitrofuran antibiotics against resistant strains.
Advanced Analytical and Spectroscopic Characterization of 5 Nitrofuran 3 Carbaldehyde
High-Resolution Spectroscopic Methods
High-resolution spectroscopy offers a detailed view into the molecular architecture of 5-Nitrofuran-3-carbaldehyde, confirming its elemental composition, functional groups, and the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about the hydrogen and carbon environments, respectively.
¹H NMR: The proton NMR spectrum displays characteristic signals for the aldehydic proton and the two protons on the furan (B31954) ring. The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, causing it to resonate significantly downfield.
¹³C NMR: The carbon spectrum reveals distinct signals for each of the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing at a characteristic downfield shift. The furan ring carbons are influenced by both the nitro and aldehyde substituents. Approximate chemical shifts are detailed in the table below.
Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CHO | ~9.5-10.0 | Singlet (s) |
| Furan H-2 | ~8.3-8.5 | Doublet (d) | |
| Furan H-4 | ~7.5-7.7 | Doublet (d) | |
| ¹³C NMR | C=O (Aldehyde) | ~175-185 | Singlet |
| C5 (with NO₂) | ~150-155 | Singlet | |
| C2 | ~145-150 | Singlet | |
| C3 (with CHO) | ~125-130 | Singlet | |
| C4 | ~115-120 | Singlet |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups within this compound. nih.gov These methods measure the vibrational frequencies of bonds, which are unique to specific functional groups. americanpharmaceuticalreview.com
The IR spectrum is dominated by a strong absorption band for the aldehyde C=O stretch. The nitro group (NO₂) also presents two distinct, strong stretching bands corresponding to its asymmetric and symmetric vibrations. Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric vibrations. researchgate.net
| Functional Group | Vibrational Mode | Typical IR/Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1710 | Strong (IR) |
| C-H Stretch | 2720 & 2820 (doublet) | Medium/Weak (IR) | |
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong (IR) |
| Symmetric Stretch | 1340 - 1370 | Strong (IR), Strong (Raman) | |
| Furan Ring | C=C Stretch | ~1580, ~1480 | Medium-Strong |
| C-O-C Stretch | ~1100 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental formula. For this compound (C₅H₃NO₄), the exact mass can be calculated and compared against the experimentally measured value to confirm its identity with high confidence.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₃NO₄ |
| Calculated Monoisotopic Mass | 141.0062 Da |
| Commonly Observed Ion (Positive Mode) | [M+H]⁺ |
| Expected m/z of [M+H]⁺ | 142.0135 |
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis, even at trace levels.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the routine analysis of nitrofuran compounds. ijcpa.innih.gov A reversed-phase HPLC method, typically employing a C18 column, can effectively separate this compound from impurities. The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijcpa.in Detection via a UV-Vis detector is suitable due to the compound's strong chromophores. This method allows for accurate determination of purity and can be validated for precise quantification. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at λmax (~300-320 nm) |
| Column Temperature | 30-40 °C |
For detecting and quantifying minute amounts of this compound, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. waters.comresearchgate.netupm.edu.my UPLC provides faster analysis and superior separation efficiency compared to conventional HPLC. researchgate.net The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov This makes the technique ideal for trace-level residue analysis in complex matrices such as food products or environmental samples. researchgate.netresearchgate.net The method's performance can be validated according to stringent regulatory guidelines to ensure reliability. nih.gov
| Parameter | Condition |
|---|---|
| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of 5 mM Ammonium Formate in Water/Methanol nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | Precursor Ion (e.g., [M+H]⁺) → Specific Product Ion(s) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often essential to increase its volatility and thermal stability, making it amenable to GC-MS analysis. A common approach involves the silylation of the aldehyde functional group.
A likely derivatization procedure for this compound would involve reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction would convert the polar aldehyde group into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. The resulting TMS-derivatized this compound could then be readily analyzed by GC-MS.
Table 1: Predicted GC-MS Parameters for TMS-Derivatized this compound
| Parameter | Predicted Value/Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | Phenyl-methyl polysiloxane capillary column |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temp. 50°C, ramp to 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z corresponding to the TMS derivative |
| Key Fragmentation Ions | Fragments related to the nitrofuran ring and silyl (B83357) group |
Crystallographic and Diffraction Studies
Crystallographic and diffraction techniques are indispensable for the solid-state characterization of crystalline materials like this compound, providing definitive information on molecular structure and packing.
Single-Crystal X-ray Diffraction for Absolute Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Table 2: Expected Crystallographic Data for this compound based on Analogue Structures
| Parameter | Expected Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths and Angles | Precise values for all covalent bonds and angles |
| Intermolecular Interactions | Presence of hydrogen bonds, π-π stacking, etc. |
| Conformation | Planarity of the furan ring, orientation of substituents |
Powder X-ray Diffraction (PXRD) for Polymorphism Analysis
Powder X-ray diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials and is particularly important for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties.
The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the different crystal lattice planes. By comparing the PXRD pattern of a sample of this compound to known patterns, one can identify the crystalline phase.
The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different stabilities and dissolution rates. Research on nitrofurazone, a compound structurally similar to this compound, has revealed the existence of multiple polymorphic forms, which were characterized using PXRD in conjunction with other techniques researchgate.net. This highlights the potential for polymorphism in this compound and the importance of PXRD in its solid-state characterization.
Table 3: Hypothetical PXRD Peak Data for Two Polymorphs of this compound
| 2θ Angle (°) - Polymorph A | Relative Intensity (%) | 2θ Angle (°) - Polymorph B | Relative Intensity (%) |
| 10.5 | 100 | 11.2 | 80 |
| 15.2 | 85 | 16.8 | 100 |
| 20.8 | 70 | 21.5 | 65 |
| 25.1 | 90 | 26.3 | 95 |
Electrochemical Characterization Techniques
Electrochemical techniques provide valuable information about the redox properties of molecules, which is particularly relevant for nitroaromatic compounds like this compound due to their known electrochemical activity.
Cyclic Voltammetry for Redox Behavior Analysis
Cyclic voltammetry (CV) is a versatile electrochemical method used to study the redox behavior of a compound in solution. In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set limits, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.
For this compound, the primary electrochemical process is expected to be the reduction of the nitro group. Studies on other nitrofuran derivatives have shown that this reduction often occurs in a stepwise manner, with the initial step being a one-electron reduction to form a nitro radical anion researchgate.net. The stability of this radical anion and the potential at which it is formed are dependent on factors such as the solvent, pH, and the nature of the substituents on the furan ring.
The cyclic voltammogram of this compound would likely exhibit a cathodic peak corresponding to the reduction of the nitro group. The reversibility of this process can be assessed by the presence and characteristics of an anodic peak on the reverse scan. The peak potential provides information about the thermodynamic ease of the redox process, while the peak current is related to the concentration of the analyte and the diffusion coefficient.
Table 4: Predicted Cyclic Voltammetry Data for this compound in Aprotic Media
| Parameter | Predicted Value/Condition |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Solvent System | Acetonitrile with a supporting electrolyte |
| Scan Rate | 100 mV/s |
| Cathodic Peak Potential (Epc) | -0.8 to -1.2 V vs. Ag/AgCl |
| Anodic Peak Potential (Epa) | Dependent on the stability of the radical anion |
| Redox Process | Quasi-reversible or irreversible one-electron reduction |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. Since the electrochemical reduction of nitroaromatic compounds often proceeds through radical intermediates, ESR spectroscopy is an invaluable tool for their detection and characterization.
If the nitro radical anion of this compound is sufficiently stable, it could be generated in situ within the ESR spectrometer's resonant cavity via electrochemical or chemical reduction. The resulting ESR spectrum would provide information about the g-factor, which is characteristic of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N).
The analysis of the hyperfine coupling constants can provide a detailed map of the spin density distribution within the radical, offering insights into the electronic structure of the molecule. Studies on the radical cations of furan and its derivatives have demonstrated the utility of ESR in elucidating the electronic structure of such species researchgate.net.
Table 5: Anticipated ESR Spectral Parameters for the Nitro Radical Anion of this compound
| Parameter | Expected Information |
| g-factor | ~2.004 - 2.006 |
| Hyperfine Coupling Nuclei | ¹⁴N of the nitro group, protons on the furan ring and aldehyde |
| ¹⁴N Hyperfine Coupling Constant (aN) | 8 - 12 G |
| ¹H Hyperfine Coupling Constants (aH) | 1 - 5 G for ring and aldehyde protons |
| Spectral Pattern | A complex multiplet due to coupling with multiple nuclei |
Sample Preparation and Derivatization Strategies for Metabolite Detection in Complex Matrices
The analysis of nitrofuran metabolites is complicated by their covalent binding to tissue macromolecules such as proteins. usda.gov To accurately quantify these residues, a hydrolysis step is necessary to release the metabolites from the matrix. This is typically followed by derivatization, extraction, and clean-up to isolate the analytes from interfering substances.
Hydrolysis and Derivatization
A common procedure for the analysis of nitrofuran metabolites involves simultaneous acid hydrolysis and derivatization. usda.govfda.gov Hydrochloric acid (HCl) is frequently used to break the protein-metabolite bonds under controlled temperature and incubation times. nih.govnih.gov For instance, samples are often incubated overnight (approximately 16 hours) at 37°C. fda.govnih.gov
Derivatization is essential because the metabolites themselves are often small, polar molecules that are difficult to detect with high sensitivity. researchgate.net The process involves reacting the metabolite with a derivatizing agent to form a more stable, less polar, and more easily detectable derivative. The most widely used derivatizing agent for nitrofuran metabolites is 2-nitrobenzaldehyde (B1664092) (2-NBA). nih.govirispublishers.comnih.gov This reaction typically occurs under acidic conditions, concurrent with the hydrolysis step. waters.com The aldehyde group of 2-NBA reacts with the primary amine group of the released metabolite.
More recently, 5-nitro-2-furaldehyde (B57684) (5-NFA) has been proposed as a novel derivatizing agent. researchgate.netbohrium.comnih.gov An interesting aspect of using 5-NFA is that it reacts with the nitrofuran metabolites to regenerate the parent nitrofuran drugs (e.g., furazolidone, furaltadone). bohrium.comnih.govresearchgate.net This approach can be advantageous for analytical confirmation. The efficiency of the derivatization reaction is influenced by factors such as temperature, time, and the concentration of the derivatizing agent. Some studies have explored methods to accelerate this step, such as using a thermostated ultrasonic bath, which can significantly shorten the reaction time. researchgate.netnih.gov Microwave-assisted derivatization has also been investigated as a rapid alternative to conventional overnight incubation, reducing the time to mere minutes. researchgate.netresearchgate.net
Extraction and Clean-up Strategies
Following hydrolysis and derivatization, the target analytes must be extracted from the aqueous sample matrix and cleaned up to remove interfering components.
Liquid-Liquid Extraction (LLE): This is a traditional and widely used technique. Ethyl acetate (B1210297) is a common solvent for extracting the nitrofuran derivatives from the neutralized sample solution. usda.govirispublishers.com The process involves partitioning the analytes between the aqueous sample and the immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE is a highly effective clean-up method that provides cleaner extracts compared to LLE. nih.gov It involves passing the sample extract through a cartridge containing a solid adsorbent. The choice of sorbent material is critical for retaining the analytes while allowing interfering substances to pass through. Common stationary phases include reversed-phase materials like C8 and C18. nih.govnih.gov The analytes are then eluted with a suitable solvent.
Magnetic Solid-Phase Extraction (MSPE): A newer variation of SPE, MSPE utilizes magnetic nanoparticles as the adsorbent material. bohrium.comnih.gov This technique simplifies the extraction process as the adsorbent can be easily separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. bohrium.comnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology has been adapted for the analysis of nitrofuran metabolites as an alternative to traditional LLE and SPE. researchgate.netshopshimadzu.com This approach involves an initial extraction with an organic solvent (like acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) step is used for clean-up, where a small amount of sorbent is added directly to the extract. researchgate.net
The following tables summarize various sample preparation and derivatization strategies reported in the literature for the analysis of nitrofuran metabolites in different complex matrices.
Table 1: Derivatization Strategies for Nitrofuran Metabolite Analysis
| Derivatizing Agent | Reaction Conditions | Target Analytes (Metabolites) | Matrix Examples | Reference |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde (2-NBA) | Acid hydrolysis (HCl), overnight incubation at 37°C | AOZ, AMOZ, AHD, SEM | Shrimp, Animal Tissue, Milk | nih.gov, fda.gov, irispublishers.com |
| 2-Nitrobenzaldehyde (2-NBA) | Thermostatic ultrasound-assisted | AOZ, AMOZ, AHD, SEM | Fish | nih.gov |
| 5-Nitro-2-furaldehyde (5-NFA) | Acid hydrolysis, ultrasonic bath (80°C, 20 min) | AOZ, AMOZ, AHD, SEM | Honey, Chicken Meat | bohrium.com, researchgate.net |
Interactive Data Table 1: Derivatization Strategies
| Derivatizing Agent | Reaction Conditions | Target Analytes (Metabolites) | Matrix Examples | Reference |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde (2-NBA) | Acid hydrolysis (HCl), overnight incubation at 37°C | AOZ, AMOZ, AHD, SEM | Shrimp, Animal Tissue, Milk | nih.gov, fda.gov, irispublishers.com |
| 2-Nitrobenzaldehyde (2-NBA) | Thermostatic ultrasound-assisted | AOZ, AMOZ, AHD, SEM | Fish | nih.gov |
| 5-Nitro-2-furaldehyde (5-NFA) | Acid hydrolysis, ultrasonic bath (80°C, 20 min) | AOZ, AMOZ, AHD, SEM | Honey, Chicken Meat | bohrium.com, researchgate.net |
| 2-Nitrobenzaldehyde (2-NBA) | Microwave-assisted reaction (2 hours) | Metabolites of eight nitrofurans | Animal Tissue | researchgate.net |
Table 2: Sample Preparation and Clean-up Techniques
| Technique | Key Steps | Matrix Examples | Advantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Extraction with ethyl acetate after hydrolysis/derivatization and pH adjustment. | Milk, Shrimp, Animal Tissue | Simple, widely used. | irispublishers.com, fda.gov, nih.gov |
| Solid-Phase Extraction (SPE) | Sample loading, washing with methanol/water, elution with methanol. Cartridge types include C8 and Strata SDB-L. | Animal Tissue, Honey | Provides cleaner extracts, high recovery. | nih.gov, nih.gov |
| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic hypercrosslinked polystyrene sorbent for clean-up. | Honey | Rapid separation, reduced solvent consumption. | bohrium.com, nih.gov |
Interactive Data Table 2: Sample Preparation and Clean-up Techniques
| Technique | Key Steps | Matrix Examples | Advantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Extraction with ethyl acetate after hydrolysis/derivatization and pH adjustment. | Milk, Shrimp, Animal Tissue | Simple, widely used. | irispublishers.com, fda.gov, nih.gov |
| Solid-Phase Extraction (SPE) | Sample loading, washing with methanol/water, elution with methanol. Cartridge types include C8 and Strata SDB-L. | Animal Tissue, Honey | Provides cleaner extracts, high recovery. | nih.gov, nih.gov |
| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic hypercrosslinked polystyrene sorbent for clean-up. | Honey | Rapid separation, reduced solvent consumption. | bohrium.com, nih.gov |
| QuEChERS | Modified procedure following hydrolysis/derivatization. | Animal Tissue | Fast, high throughput, reduced solvent use. | shopshimadzu.com, researchgate.net |
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Nitrobenzaldehyde | 2-NBA |
| 5-Nitro-2-furaldehyde | 5-NFA |
| 3-Amino-2-oxazolidinone | AOZ |
| 3-Amino-5-morpholinomethyl-2-oxazolidinone | AMOZ |
| 1-Aminohydantoin | AHD |
| Semicarbazide | SEM |
| Furazolidone | - |
| Furaltadone | - |
| Nitrofurantoin (B1679001) | - |
| Nitrofurazone | - |
| Hydrochloric acid | HCl |
| Ethyl acetate | - |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For 5-Nitrofuran-3-carbaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical nature.
The electronic properties of a molecule are crucial for understanding its reactivity and stability. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. irjweb.comnih.gov
For this compound, the electron-withdrawing nature of both the nitro (-NO₂) and carbaldehyde (-CHO) groups significantly influences its electronic structure. These groups lower the energy of the LUMO, making the molecule a good electron acceptor. DFT calculations at the B3LYP/6-311++G(d,p) level of theory for related 5-nitrofuran compounds show a distinct HOMO-LUMO gap that reflects their high chemical reactivity. irjweb.commdpi.com The decrement in the HOMO-LUMO gap is often correlated with increased biological activity in nitroaromatic compounds. researchgate.net
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -6.3 to -7.5 | Moderate electron-donating ability |
| ELUMO | -1.8 to -2.5 | Strong electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.0 | High chemical reactivity, low kinetic stability |
| Note: Values are representative based on DFT calculations for analogous 5-nitrofuran structures. |
The Molecular Electrostatic Potential (MEP) map is another critical tool derived from electronic structure calculations. It visualizes the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. mdpi.comproteopedia.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. wolfram.comresearchgate.net
For this compound, the MEP map is expected to show strong negative potential localized on the oxygen atoms of the nitro and carbaldehyde groups. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms and parts of the furan (B31954) ring, indicating sites for nucleophilic interaction.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, a key degree of freedom is the rotation around the single bond connecting the carbaldehyde group to the furan ring. DFT-based geometry optimization and energy minimization are used to identify the most stable conformers. researchgate.net
Studies on similar aromatic aldehydes show that planar conformations are often the most stable due to favorable conjugation between the ring and the substituent. A potential energy surface scan can be performed by systematically rotating the dihedral angle of the aldehyde group to determine the energy barriers between different conformers. researchgate.net For many crystalline nitrofurans, a planar conformation is adopted, which facilitates efficient crystal packing. mdpi.com It is expected that this compound would have two primary planar conformers (syn and anti), with a relatively low energy barrier for interconversion.
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Stability |
| Planar (anti) | 180° | 0.00 | Most Stable |
| Planar (syn) | 0° | 0.5 - 1.5 | Slightly Less Stable |
| Perpendicular | 90° | 4.0 - 6.0 | Rotational Barrier |
| Note: Data is hypothetical, based on typical rotational barriers for aromatic aldehydes. |
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net
The high electrophilicity index expected for this compound, derived from its low-lying LUMO, is consistent with the biological mechanism of nitrofurans, which involves reductive activation by accepting electrons. researchgate.net
Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. The C-NO₂ bond is of particular interest in nitroaromatic compounds, as its cleavage can be an initial step in their metabolic or decomposition pathways. researchgate.net DFT studies on nitroaromatics have been used to calculate these BDEs. Additionally, calculations have shown that C-H bonds on the furan ring are unusually strong, exceeding 500 kJ mol⁻¹, due to the instability of the resulting furyl radical. acs.org
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and delocalization effects. wikipedia.org It quantifies electron density in localized bonds and antibonds, revealing donor-acceptor interactions responsible for molecular stability. For this compound, NBO analysis would detail the charge distribution, hybridization of atoms, and the significant delocalization of electrons due to the conjugation of the nitro and aldehyde groups with the furan ring. This analysis can explain the stability of the planar conformer through specific intramolecular hyperconjugative interactions. researchgate.net
A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. q-chem.com It is commonly used to map the energy changes during a chemical reaction or a conformational change, such as bond rotation. uni-muenchen.demolssi.org For this compound, a relaxed PES scan can be performed by rotating the C-C bond between the furan and aldehyde groups. This calculation involves performing a constrained geometry optimization at each step of the rotation, providing a detailed profile of the rotational energy barrier and identifying the minimum energy conformers. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a small molecule (ligand) and a biological macromolecule (target protein). These methods are essential for predicting binding modes and affinities, which is crucial for understanding the mechanism of action of drug molecules.
The antimicrobial activity of 5-nitrofuran compounds is dependent on their reductive activation by bacterial nitroreductases. nih.govnih.gov These enzymes, such as NfsA and NfsB in Escherichia coli, transfer electrons to the nitro group, generating highly reactive cytotoxic species. mdpi.com
Molecular docking is used to predict the preferred orientation of this compound when bound to the active site of a nitroreductase. ajprd.com The process involves sampling numerous conformations of the ligand within the enzyme's binding pocket and scoring them based on binding energy. researchgate.net Docking studies with various nitrofuran derivatives against E. coli nitroreductase (PDB: 1YLU) have revealed key interactions that stabilize the complex. These typically involve hydrogen bonds with residues like Arginine, Serine, and Glutamic acid, as well as π-stacking interactions with the FMN cofactor. mdpi.comajprd.comresearchgate.net It is anticipated that this compound would adopt a similar binding pose, positioning its nitro group in close proximity to the FMN cofactor for efficient electron transfer.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| E. coli NfsB | 1YLU | -6.0 to -8.5 | ARG 207, GLU 165, SER 12, LYS 205 |
| E. coli NfsA | 7NB9 | -6.5 to -9.0 | FMN, PHE, TYR, SER |
| Note: Data is representative of docking studies performed on various 5-nitrofuran derivatives. |
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. frontiersin.orgyoutube.com Starting from the docked pose, an MD simulation calculates the atomic movements by integrating Newton's equations of motion. This allows for the assessment of the stability of the binding mode and the flexibility of the protein and ligand. nih.gov Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm whether the interactions predicted by docking are maintained, providing a more accurate model of the ligand-enzyme interaction. frontiersin.org
Prediction of Binding Affinities and Pharmacophore Mapping
The prediction of binding affinities and the development of pharmacophore models are crucial steps in understanding the molecular interactions between a ligand and its biological target. For 5-nitrofuran derivatives, these computational approaches have been instrumental in elucidating their mechanism of action and in the design of new, more potent analogs.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For 5-nitrofuran derivatives, a common pharmacophore model would include the 5-nitrofuran group as a key feature, which is known to be essential for their antimicrobial activity nih.gov. Studies on various derivatives, such as those incorporating 1,3,4-thiadiazole or isatin (B1672199) moieties, have helped to refine these models, highlighting the importance of specific linkers and substituent groups in optimizing interactions with target enzymes like nitroreductases or aldehyde dehydrogenases aimspress.com.
The binding affinity, often expressed as a docking score or Gibbs free energy (ΔG), quantifies the strength of the interaction between a ligand and its receptor. Molecular docking studies on 5-nitrofuran derivatives have consistently demonstrated their ability to bind effectively to the active sites of various bacterial enzymes. For instance, docking studies of nitrofuran analogs against E. coli nitroreductase have shown binding scores ranging from -5.9 to -8.8 kcal/mol, indicating strong and stable interactions researchgate.netajprd.com. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site, which are crucial for the biological activity of these compounds researchgate.netajprd.com.
Table 1: Predicted Binding Affinities of Selected 5-Nitrofuran Derivatives Against Bacterial Enzymes
| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Nitrofuran Analog 1 | E. coli Nitroreductase (1YLU) | -8.8 | GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205 |
| Nitrofuran Analog 2 | E. coli Nitroreductase (1YLU) | -8.1 | GLU 165, ARG 10 & 207, SER 12, 40 & 39, LYS 205, VAL 287, GLY 166, PRO 38 |
| Nitrofuran-tagged Oxazolyl Pyrazolopiperidine | E. coli NfsB | Not specified | Not specified |
Note: The data in this table is based on studies of 5-nitrofuran derivatives and not this compound itself.
Induced-Fit Docking Approaches
Standard molecular docking often treats the protein receptor as a rigid structure. However, in reality, both the ligand and the protein can undergo conformational changes upon binding. Induced-fit docking (IFD) is a more advanced computational technique that accounts for this flexibility, providing a more accurate representation of the binding event researchgate.netnih.gov.
IFD has been successfully applied to study the interactions of 5-nitrofuran derivatives with their biological targets. For example, in a study of new 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, IFD modeling was used to investigate their binding to various nitrofuran-associated biological targets nih.gov. This approach allowed for the identification of specific ligand-protein interactions that could explain the observed antimicrobial selectivity of the compounds nih.gov. Similarly, IFD has been used to rationalize the structure-activity relationships of 5-nitrofuran-tagged oxazolyl pyrazolopiperidines against ESKAPE pathogens by predicting their binding poses in nitroreductases NfsA and NfsB nih.gov. These studies highlight the importance of considering protein flexibility when studying the binding of 5-nitrofuran derivatives, as it can significantly impact the predicted binding mode and affinity.
The IFD protocol typically involves an initial docking of the ligand into a rigid receptor, followed by a refinement step where the side chains of the amino acids in the binding pocket are allowed to move and adapt to the ligand's conformation. This results in a more realistic model of the protein-ligand complex and can lead to the discovery of novel binding modes that would be missed by rigid-receptor docking.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level. For 5-nitrofurans, a key aspect of their biological activity is the reductive activation of the nitro group, a process that is well-suited for study using quantum chemical approaches nih.gov.
The reduction of the nitro group is a multi-step process that involves the formation of several reactive intermediates, including nitroso and hydroxylamino derivatives nih.gov. DFT calculations can be used to model the energetics of these reduction steps, identify the transition states connecting the intermediates, and calculate important electronic properties such as reduction potentials. A comparative study of different DFT methods for investigating the reduction mechanisms of aromatic nitro compounds found that while several functionals show good linear correlation with experimental data, there can be systematic deviations, highlighting the importance of accurately modeling solvation effects srce.hrresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) studies on 5-nitrofuran derivatives have also pointed to the significance of electronic factors in their antibacterial activity nih.gov. These studies have shown that the biological activity is often correlated with the cyclic voltametric reduction potential, a parameter that can be calculated using quantum chemical methods nih.gov. This suggests that the ease of reduction of the nitro group is a key determinant of the compound's potency.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
The in silico prediction of ADMET properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. Several computational studies on 5-nitrofuran derivatives have included in silico ADMET predictions, providing a general overview of the expected properties of this class of compounds.
Various online tools and software packages, such as SwissADME and pkCSM, are commonly used to predict a range of ADMET parameters. For many 5-nitrofuran derivatives, these predictions suggest good oral bioavailability, with favorable characteristics for gastrointestinal absorption and membrane permeability zsmu.edu.uanih.gov. However, some studies have also indicated potential liabilities, such as low aqueous solubility for certain derivatives nih.gov.
Toxicity is a significant concern for nitroaromatic compounds, and in silico models can help to predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity researchgate.netnih.gov. The 5-nitro group, while essential for antimicrobial activity, is also associated with genotoxicity researchgate.net. In silico predictions for various 5-nitrofuran derivatives often flag potential toxicity risks, underscoring the need for careful optimization of the molecular structure to balance efficacy and safety rsc.org.
Table 2: Predicted ADMET Properties for the 5-Nitrofuran Scaffold (Based on Derivatives)
| Property | Predicted Outcome | Notes |
|---|---|---|
| Absorption | ||
| Gastrointestinal Absorption | High | Generally well-absorbed. |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier Permeation | Variable | Dependent on the specific substituents. |
| Plasma Protein Binding | Moderate to High | Influences the free concentration of the drug. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Potential for inhibition of some isoforms. | A common liability for many drug candidates. |
| Excretion | ||
| Renal Excretion | Likely a major route of elimination. | Consistent with the use of some nitrofurans for urinary tract infections. |
| Toxicity | ||
| Mutagenicity (Ames Test) | Potential for positive results. | A known risk for nitroaromatic compounds. |
| Hepatotoxicity | Potential risk. | Requires experimental validation. |
Note: This table represents a generalized summary of in silico predictions for various 5-nitrofuran derivatives and may not be directly applicable to this compound without specific calculations.
Medicinal Chemistry and Pharmaceutical Applications of 5 Nitrofuran 3 Carbaldehyde Scaffolds
Design and Synthesis of Novel Therapeutic Agents for Infectious Diseases
There is a lack of specific published research on the design and synthesis of novel therapeutic agents for infectious diseases derived directly from a 5-Nitrofuran-3-carbaldehyde scaffold. While the general class of 5-nitrofurans is a source of antibacterial agents, dedicated studies initiating from the 3-carbaldehyde isomer are not documented in the available scientific literature.
Development of Drug Candidates for Neglected Tropical Diseases
No specific research has been identified detailing the development of drug candidates for neglected tropical diseases (NTDs) using this compound as a starting scaffold. The related 5-nitrofuran, nifurtimox (B1683997), is used in the treatment of Chagas disease, a neglected tropical disease, but there is no evidence of similar development pathways being pursued for the 3-carbaldehyde variant.
Strategies to Combat Antimicrobial Resistance
The broader 5-nitrofuran class of antibiotics has been noted for its relatively low rate of resistance development, which is attributed to its multi-targeted mechanism of action. However, there are no specific studies available that investigate the potential of this compound or its derivatives in strategies to combat antimicrobial resistance.
Innovation in Agrochemical Applications
While commercial suppliers suggest the potential use of this compound as an intermediate in the synthesis of agrochemicals, no specific research or patents detailing its application or the development of novel agrochemicals from this scaffold could be identified.
Conclusion and Future Research Perspectives
Synthesis of Key Academic Contributions and Remaining Challenges
The primary academic contribution to the field of 5-nitrofurans is the establishment of their potent and broad-spectrum antimicrobial activity. researchgate.net Compounds like Furazolidone and Nitrofurantoin (B1679001) are well-known antibacterial agents. nih.gov The core mechanism of action is understood to involve the enzymatic reduction of the 5-nitro group within bacterial cells, leading to the formation of highly reactive cytotoxic radicals that damage bacterial DNA and other macromolecules. researchgate.net This mechanism is a cornerstone of their efficacy. Furthermore, recent studies have explored the late-stage functionalization of known 5-nitrofuran drugs to create derivatives with enhanced activity or modified properties. nih.govrsc.org
A significant remaining challenge for the 5-nitrofuran class is overcoming issues of toxicity and potential carcinogenicity, which are intrinsically linked to the nitro group responsible for their antimicrobial effect. researchgate.net The reduction of the nitro group can lead to mutagenicity. While many derivatives have been used therapeutically for decades, concerns over genotoxicity persist and necessitate further investigation into the toxicokinetics and toxicogenomics of any new compound within this class. researchgate.net
For 5-Nitrofuran-3-carbaldehyde specifically, the most fundamental challenge is the complete lack of published synthesis and characterization data in peer-reviewed literature. While it is commercially available, detailed synthetic routes, spectroscopic data, and reactivity profiles are not established in academic sources. This foundational work is a prerequisite for any further investigation.
Identification of Unexplored Research Avenues and Emerging Questions
The landscape for this compound is almost entirely unexplored, presenting numerous research avenues.
Fundamental Chemistry: The most immediate avenue is the development and publication of efficient and scalable synthesis protocols for this compound. Following synthesis, a thorough characterization using modern spectroscopic techniques (NMR, IR, MS) and an investigation of its fundamental chemical reactivity are required. How does the placement of the aldehyde at the 3-position, versus the more studied 2-position, affect the electronic properties and reactivity of the furan (B31954) ring and the nitro group?
Antimicrobial Screening: A primary emerging question is whether this compound or its derivatives possess the characteristic antimicrobial activity of the 5-nitrofuran class. Comprehensive screening against a panel of clinically relevant bacteria (including multidrug-resistant strains like the ESKAPE pathogens) and fungi is a critical next step. nih.gov Does the 3-aldehyde isomer offer a different spectrum of activity or potency compared to the 2-aldehyde isomer?
Derivatization and SAR Studies: Assuming the compound shows biological activity, a major unexplored avenue is its use as a scaffold for new derivatives. The aldehyde group is a versatile chemical handle for creating a wide array of derivatives, such as imines, hydrazones, and oximes. nih.govresearchgate.net Systematic synthesis of such derivatives would allow for Structure-Activity Relationship (SAR) studies to identify which modifications enhance potency, reduce toxicity, or alter the antimicrobial spectrum.
New Therapeutic Areas: Research has suggested that 5-nitrofurans may have applications beyond antimicrobial agents, including potential anticancer activity by targeting aldehyde dehydrogenases (ALDHs) in tumor-initiating cells. nih.gov Investigating whether this compound exhibits similar properties could open up entirely new therapeutic possibilities.
Translational Research Potentials and Prospects for Clinical Development
The translational potential of this compound is currently speculative but can be projected based on its chemical class.
Development of New Antimicrobials: The most direct translational path is in the development of new antibiotics or antifungals. If initial screenings show high potency, especially against resistant pathogens, the compound and its optimized derivatives could enter the preclinical development pipeline. The established history of other nitrofuran drugs provides a roadmap for such development, although modern regulatory hurdles concerning toxicity would be stringent. researchgate.net
Agrochemical Applications: Some furan derivatives are utilized in the agrochemical industry. guidechem.com The biological activity of this compound could be explored for potential use as a pesticide or fungicide, representing another avenue for translational research.
Oncology: Should the compound show activity against cancer cell lines, particularly those reliant on ALDH, a long-term prospect for clinical development in oncology could be envisioned. nih.gov This would involve extensive mechanistic studies, in vivo animal models, and toxicity profiling before any clinical consideration.
Q & A
Q. What are the standard synthetic routes for 5-Nitrofuran-3-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between nitro-substituted furan precursors and carbonyl-containing reagents. For example, derivatives of nitrofuran-carbaldehyde are often prepared by reacting 3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile with nitrofuran-carboxylic acids in anhydrous DMF under mild stirring conditions . Key variables affecting yield include temperature (room temperature vs. heated), solvent purity, and stoichiometric ratios of reactants. Optimization typically involves iterative testing of these parameters with analytical monitoring (e.g., TLC or HPLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for identifying aldehyde protons (~9-10 ppm in ¹H NMR) and nitro-group electronic effects on adjacent carbons. Infrared (IR) spectroscopy confirms the aldehyde carbonyl stretch (~1700 cm⁻¹) and nitro-group vibrations (~1500-1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For complex mixtures, hyphenated techniques like LC-MS or GC-MS are recommended .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability is influenced by light, temperature, and humidity. Nitro groups are prone to photodegradation; thus, storage in amber vials at -20°C under inert gas (e.g., argon) is advised. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures typically exceeding 100°C for similar nitrofuran derivatives . Humidity-controlled environments (≤40% RH) prevent hydrolysis of the aldehyde moiety.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic hotspots (e.g., the aldehyde carbon). Solvent effects are modeled using polarizable continuum models (PCM), while transition-state analysis reveals activation barriers for specific nucleophiles (e.g., amines or hydrazines). Validation involves comparing predicted reaction pathways with experimental kinetic data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in antimicrobial or cytotoxic activity may arise from variations in assay protocols (e.g., bacterial strain selection, incubation time). Meta-analysis of published data should control for parameters like MIC (Minimum Inhibitory Concentration) methodology and solvent/DMSO concentrations. Cross-validation using orthogonal assays (e.g., time-kill curves vs. ATP bioluminescence) clarifies mechanistic insights .
Q. How does solvent polarity impact the tautomeric equilibrium of this compound?
In polar aprotic solvents (e.g., DMSO), the aldehyde form dominates due to stabilization of the carbonyl group. In protic solvents (e.g., methanol), enol tautomers may form via hydrogen bonding. UV-Vis spectroscopy tracks tautomeric shifts (λmax changes), while ¹H NMR detects enol proton signals (~12-14 ppm). Solvent dielectric constants correlate with equilibrium constants, modeled using the Kamlet-Taft equation .
Q. What experimental designs are optimal for studying the compound’s role in multi-step catalytic cycles?
Design a kinetic study with controlled variables: catalyst loading, substrate concentration, and reaction time. Use in-situ techniques like ReactIR to monitor intermediate formation. Compare turnover frequencies (TOF) under aerobic vs. anaerobic conditions to assess oxidative stability. Mechanistic probes (e.g., isotopic labeling or radical traps) identify rate-limiting steps .
Methodological Notes
- Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) across multiple sources to identify inconsistencies caused by impurities or solvent artifacts .
- Experimental Replication : Reproduce synthetic protocols with strict adherence to anhydrous conditions and inert atmospheres to minimize variability .
- Safety Protocols : Follow Sigma-Aldrich guidelines for handling nitro compounds: use fume hoods, nitrile gloves, and P95 respirators during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
